p-Propoxythiophenol
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Overview
Description
p-Propoxythiophenol is an organic compound with the molecular formula C9H12OS It is characterized by a thiophenol group substituted with a propoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Propoxythiophenol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of p-chlorothiophenol with propyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the propoxy group directs incoming electrophiles to the ortho and para positions relative to the thiophenol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
p-Propoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which p-Propoxythiophenol exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom in the thiophenol group is the primary site of reactivity, forming sulfoxides or sulfones. In biological systems, the compound may interact with cellular components through its thiol group, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Thiophenol: Lacks the propoxy group, making it less versatile in certain synthetic applications.
p-Methoxythiophenol: Contains a methoxy group instead of a propoxy group, which can influence its reactivity and applications.
p-Ethoxythiophenol: Similar structure with an ethoxy group, offering different physical and chemical properties.
Uniqueness of p-Propoxythiophenol: The presence of the propoxy group in this compound provides unique steric and electronic effects, making it a valuable compound in organic synthesis and industrial applications. Its distinct reactivity profile allows for the preparation of a wide range of derivatives and materials.
Properties
IUPAC Name |
4-propoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLCNMLPOAQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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